molecular formula C8H6N4O2 B8684658 3-Nitro-1,5-naphthyridin-4-amine CAS No. 85938-75-6

3-Nitro-1,5-naphthyridin-4-amine

Cat. No.: B8684658
CAS No.: 85938-75-6
M. Wt: 190.16 g/mol
InChI Key: HFULIQZCEBYHHA-UHFFFAOYSA-N
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Description

3-Nitro-1,5-naphthyridin-4-amine is a nitro-substituted derivative of the 1,5-naphthyridine scaffold. The compound is synthesized via the amination of 3-nitro-1,5-naphthyridine using potassium permanganate (KMnO₄) in liquid ammonia, yielding 74% under optimized conditions . Its structure features a nitro group at position 3 and an amino group at position 4 on the bicyclic aromatic system. The nitro group is strongly electron-withdrawing, which polarizes the aromatic ring and enhances reactivity in electrophilic and nucleophilic substitutions.

Properties

CAS No.

85938-75-6

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitro-1,5-naphthyridin-4-amine

InChI

InChI=1S/C8H6N4O2/c9-7-6(12(13)14)4-11-5-2-1-3-10-8(5)7/h1-4H,(H2,9,11)

InChI Key

HFULIQZCEBYHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The following compounds share structural similarities with 3-nitro-1,5-naphthyridin-4-amine, differing in substituent type, position, and molecular modifications:

Structural and Functional Group Variations

6-Methoxy-1,5-naphthyridin-4-amine
  • Molecular Formula : C₉H₉N₃O
  • Key Features: A methoxy group at position 6 introduces electron-donating effects, increasing solubility in polar organic solvents compared to nitro derivatives.
7-Chloro-1,5-naphthyridin-3-amine
  • Molecular Formula : C₈H₆ClN₃
  • Key Features: The chloro substituent at position 7 and amino group at position 3 create a distinct electronic profile. It exhibits moderate solubility in polar solvents and participates in nucleophilic substitutions and coupling reactions .
4-Chloro-1,5-naphthyridin-3-amine
  • Molecular Formula : C₈H₆ClN₃
  • Key Features: Chlorine at position 4 and amino at position 3. This compound requires storage under inert conditions (2–8°C, dark) due to sensitivity, with notable toxicity hazards (H301: toxic if swallowed) .
3-Methyl-1,5-naphthyridin-2-amine
  • Molecular Formula : C₉H₉N₃
  • The molecular weight (159.19 g/mol) is lower than nitro or chloro analogs .
N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine
  • Molecular Formula : C₁₁H₁₇N₃
  • Key Features: Partial saturation of the naphthyridine ring reduces aromaticity, increasing solubility in non-polar media. The N,N,4-trimethyl groups further enhance lipophilicity .
4-Acetamido-1,5-naphthyridine
  • Molecular Formula : C₁₀H₉N₃O
  • Key Features: Acetylation of the amino group (e.g., via acetic anhydride) reduces nucleophilicity, a common strategy to protect amines during synthesis. Yield: 72% under reflux conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₈H₆N₄O₂ 206.16 Nitro (C3), Amino (C4) High reactivity for further synthesis
6-Methoxy-1,5-naphthyridin-4-amine C₉H₉N₃O 175.19 Methoxy (C6) Discontinued; solubility tuning
7-Chloro-1,5-naphthyridin-3-amine C₈H₆ClN₃ 179.61 Chloro (C7) Medicinal chemistry applications
4-Chloro-1,5-naphthyridin-3-amine C₈H₆ClN₃ 179.61 Chloro (C4) High toxicity; requires inert storage
3-Methyl-1,5-naphthyridin-2-amine C₉H₉N₃ 159.19 Methyl (C3) Enhanced lipophilicity
N,N,4-Trimethyl-tetrahydro-1,5-naphthyridine C₁₁H₁₇N₃ 191.27 Tetrahydro ring Improved solubility in non-polar media
4-Acetamido-1,5-naphthyridine C₁₀H₉N₃O 187.20 Acetamido (C4) Protected amine for synthesis

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